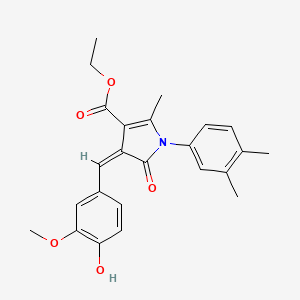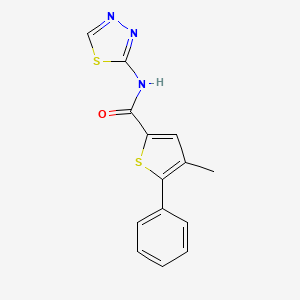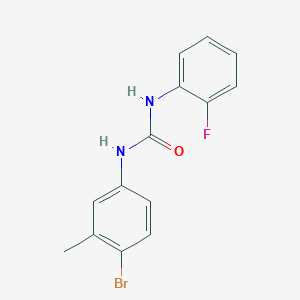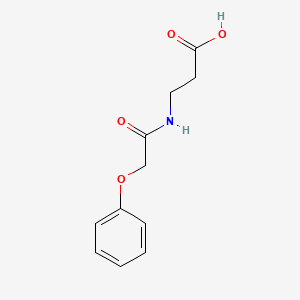
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea, also known as APMU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of urea derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is not well understood. However, it is believed that N-(3-acetylphenyl)-N'-(2-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes or receptors in the body. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to bind to the benzodiazepine receptor, a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have anxiolytic and sedative effects. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its unique properties. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various fields of research. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is relatively easy to synthesize and is readily available. However, one of the limitations of using N-(3-acetylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its potential toxicity. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been shown to have toxic effects on certain cell types, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for research involving N-(3-acetylphenyl)-N'-(2-methylphenyl)urea. One area of research is the development of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea and its effects on the body. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has also shown potential as a catalyst in organic reactions, and further research is needed to explore this area. Finally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been investigated as a potential treatment for neurodegenerative diseases, and further research is needed to determine its efficacy in this area.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-N'-(2-methylphenyl)urea is a relatively straightforward process that involves the reaction of 3-acetylphenyl isocyanate and 2-methylphenylamine. The reaction takes place in anhydrous conditions and requires the use of a suitable solvent, such as dichloromethane or chloroform. The product obtained is a white crystalline powder that is soluble in most organic solvents.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been extensively used in scientific research due to its unique properties. It has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been used as a starting material for the synthesis of various derivatives that have shown potential as anti-cancer, anti-inflammatory, and anti-bacterial agents. Additionally, N-(3-acetylphenyl)-N'-(2-methylphenyl)urea has been used as a ligand in metal coordination chemistry and has shown potential as a catalyst in organic reactions.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-3-4-9-15(11)18-16(20)17-14-8-5-7-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQYNNIZJVMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)



![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5207917.png)


![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)
![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-phenoxyethyl)ethanediamide](/img/structure/B5207979.png)